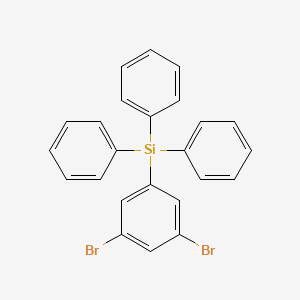

(3,5-Dibromophenyl)triphenylsilane

Description

Significance of Arylsilanes as Versatile Synthons and Functional Materials Precursors

Arylsilanes, a class of organosilicon compounds containing at least one aryl group bonded to a silicon atom, are fundamental building blocks in modern organic synthesis and materials science. Their utility stems from the unique properties of the carbon-silicon (C-Si) bond and the diverse reactivity of the aryl group. Organosilanes are valued for their relative stability, low toxicity, and ease of handling compared to other organometallic reagents. organic-chemistry.org

In organic synthesis, arylsilanes are renowned as versatile synthons, particularly in palladium-catalyzed cross-coupling reactions such as the Hiyama coupling. organic-chemistry.orgorganic-chemistry.org This reaction allows for the formation of new carbon-carbon bonds, a cornerstone of complex molecule synthesis. The ability of the silyl (B83357) group to act as a stable, yet reactive, partner has made arylsilanes indispensable for constructing biaryl structures, which are common motifs in pharmaceuticals and agrochemicals. nih.gov Beyond C-C bond formation, the versatility of arylsilanes extends to their use as protecting groups and as precursors for a wide array of functional groups through ipso-substitution, where the silyl group is replaced by another atom or group. nih.gov

As precursors to functional materials, arylsilanes are foundational to the production of advanced silicone polymers, such as phenylsilicone resins and oils. These materials exhibit enhanced thermal stability, oxidation resistance, and radiation resistance compared to their non-arylated counterparts, making them crucial for applications in the aerospace and electronics industries. nih.govchemdict.com Furthermore, the incorporation of arylsilane units into organic molecules is a key strategy for developing materials for optoelectronic devices, including organic light-emitting diodes (OLEDs). The silicon atom can influence the electronic properties of the molecule, tuning energy levels and improving charge transport characteristics. nih.gov

Overview of Brominated Arylsilanes and Their Strategic Importance in Organic Synthesis

The introduction of bromine atoms onto an arylsilane framework, creating brominated arylsilanes, significantly enhances their synthetic utility. Bromine atoms serve as highly effective reactive handles, or "strategic" functional groups, for constructing more complex molecules. The carbon-bromine (C-Br) bond is readily activated by transition metal catalysts, particularly palladium, making these compounds excellent substrates for a variety of cross-coupling reactions. nih.gov

Reactions such as the Suzuki, Stille, and Sonogashira couplings, in addition to the aforementioned Hiyama coupling, frequently employ aryl bromides as the electrophilic partner. This allows for the precise and efficient formation of new bonds with a wide range of nucleophilic reagents. The presence of two bromine atoms, as in (3,5-Dibromophenyl)triphenylsilane, offers the potential for sequential or double cross-coupling reactions. This enables the synthesis of extended, multi-dimensional structures from a single, well-defined precursor. The meta-substitution pattern of the bromine atoms in this compound directs the geometry of the resulting products, allowing for the construction of specific, non-linear molecular architectures.

The high reactivity of the C-Br bond makes brominated compounds, including brominated arylsilanes, essential intermediates in the synthesis of numerous fine chemicals, pharmaceuticals, and functional materials. organic-chemistry.org Their stability under various conditions, coupled with their predictable reactivity in cross-coupling, underscores their strategic importance in multi-step synthetic campaigns.

Contextualization of this compound within Polyaromatic Organosilicon Systems

Polyaromatic organosilicon systems are a class of materials that integrate silicon atoms into large, conjugated polycyclic aromatic hydrocarbon (PAH) frameworks. These materials are at the forefront of research for next-generation organic electronics due to their unique optical and electronic properties. chemrxiv.orgrsc.org The incorporation of silicon can impart desirable characteristics such as high thermal stability, improved processability, and tailored electronic energy levels (HOMO/LUMO). chemrxiv.orgbohrium.com

This compound is a key precursor for building such complex systems. The two bromine atoms provide anchor points for extending the aromatic system through palladium-catalyzed cross-coupling reactions. This allows for the synthesis of larger, well-defined polyaromatic structures where the central (dibromophenyl)triphenylsilane unit acts as a core or a branching point. For instance, it can be used to create dendrimers or hyperbranched polymers, where successive generations of aromatic units are built outwards from the central core. chemrxiv.org

A closely related compound, bis(3,5-dibromophenyl)dimethylsilane, has been explicitly identified as a valuable synthon for producing efficient host materials for OLEDs. chemrxiv.org By using the bromine atoms to attach charge-transporting or light-emitting moieties, researchers can construct complex molecules with specific functions for these devices. The bulky triphenylsilyl group in this compound serves a dual purpose: it enhances solubility and processability, and its tetrahedral geometry helps to disrupt intermolecular packing in the solid state. This can prevent aggregation-caused quenching of fluorescence, leading to more efficient solid-state emitters, a critical factor for high-performance OLEDs. chemrxiv.org Therefore, this compound is not just a simple chemical but a strategically designed building block for the precise engineering of advanced polyaromatic organosilicon materials.

Structure

3D Structure

Propriétés

IUPAC Name |

(3,5-dibromophenyl)-triphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18Br2Si/c25-19-16-20(26)18-24(17-19)27(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGFDYMFXPXXLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC(=CC(=C4)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18Br2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dibromophenyl Triphenylsilane

Established Reaction Pathways for C-Si Bond Formation

Directed Lithiation and Subsequent Silylation of Halogenated Arenes

One of the most direct and established methods for the synthesis of arylsilanes from halogenated arenes is through a lithium-halogen exchange reaction to form an aryllithium intermediate, which is then quenched with an appropriate silicon electrophile. This method is particularly effective for creating specific C-Si bonds with high regioselectivity.

The synthesis of (3,5-Dibromophenyl)triphenylsilane can be envisioned starting from 1,3,5-tribromobenzene. The key to this synthesis is the selective monolithiation of the starting material. By carefully controlling the stoichiometry and reaction conditions, one equivalent of an organolithium reagent, such as n-butyllithium (n-BuLi), can selectively replace one of the bromine atoms with lithium. This reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to prevent side reactions. The resulting 3,5-dibromophenyllithium is a potent nucleophile.

This aryllithium intermediate is then reacted in situ with a suitable silylating agent, in this case, triphenylsilyl chloride ((C₆H₅)₃SiCl). The nucleophilic carbon of the aryllithium attacks the electrophilic silicon center of the chloride, displacing the chloride ion and forming the desired C-Si bond. The reaction mixture is then allowed to warm to room temperature before an aqueous workup to quench any remaining organolithium species and facilitate product isolation. A similar procedure has been successfully employed for the synthesis of bis(3,5-dibromophenyl)dimethylsilane, where 1,3,5-tribromobenzene is treated with n-BuLi and then dichlorodimethylsilane. mdpi.com Likewise, the synthesis of the related compound (3-Bromophenyl)triphenylsilane from 1,3-dibromobenzene follows a similar pathway, demonstrating the robustness of this methodology. wikipedia.org

The reaction can be summarized as follows:

Reaction Scheme for this compound via Lithiation

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |

| 1,3,5-Tribromobenzene | Triphenylsilyl chloride | n-Butyllithium | Tetrahydrofuran (THF) | This compound |

This method offers high yields and is often the preferred route due to the ready availability of the starting materials and the predictability of the reaction.

Transition-Metal-Catalyzed Cross-Coupling Strategies in Arylsilane Synthesis

Transition-metal catalysis has revolutionized organic synthesis, and the formation of C-Si bonds is no exception. These methods often offer milder reaction conditions and broader functional group tolerance compared to traditional organometallic routes.

The classical Ullmann reaction, first reported in 1901, involves the copper-mediated coupling of two aryl halides to form a biaryl compound. wikipedia.orgnih.gov Ullmann-type reactions are extensions of this process, where an aryl halide is coupled with a nucleophile (e.g., alcohols, amines, thiols) in the presence of a copper catalyst to form C-O, C-N, or C-S bonds. mdpi.comunito.itrsc.org These reactions traditionally require harsh conditions, such as high temperatures, and stoichiometric amounts of copper. wikipedia.orgrsc.org

While the Ullmann reaction is a cornerstone of C-C and C-heteroatom bond formation, its application for the direct synthesis of arylsilanes via a C-Si bond-forming cross-coupling is not a conventional or widely reported method. The typical nucleophiles in Ullmann-type reactions are significantly different from the silylating agents that would be required for this transformation. However, the field of copper catalysis is evolving. Recent research has established that copper can catalyze the construction of C-Si bonds by coupling aryl iodides with chlorosilanes under reductive conditions, although the mechanism proposed for these newer systems differs from the traditional Ullmann pathway and may involve bimetallic intermediates. researchgate.net These modern copper-catalyzed silylations provide a potential, albeit non-classical, avenue for the synthesis of compounds like this compound from 1,3,5-tribromobenzene and a suitable silyl-metal reagent.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming C-Si bonds. The Hiyama coupling, for instance, is a well-established method that couples an organosilane with an organic halide in the presence of a palladium catalyst and an activator, typically a fluoride (B91410) source like tetrabutylammonium fluoride (TBAF). byjus.com The role of the activator is to generate a hypervalent, pentacoordinate silicon species, which facilitates the crucial transmetalation step in the catalytic cycle. sioc-journal.cn

In the context of synthesizing this compound, a plausible palladium-catalyzed approach would involve the cross-coupling of 1,3,5-tribromobenzene with a silylating agent like triphenylsilane (B1312308) or a related organosilicon reagent. The challenge lies in achieving selective monosubstitution. By carefully choosing the catalyst, ligands, and reaction conditions, it is possible to favor the reaction at one of the C-Br sites.

A general catalytic cycle for such a reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of 1,3,5-tribromobenzene to form a palladium(II) intermediate.

Transmetalation: The silylating agent, activated by a base or fluoride, transfers the triphenylsilyl group to the palladium center, displacing the bromide.

Reductive Elimination: The desired product, this compound, is formed as the aryl and silyl (B83357) groups couple, regenerating the palladium(0) catalyst.

Modern advancements have also led to the development of palladium-catalyzed silylation of aryl halides using hydrosilanes, which are stable and readily available silicon sources.

Key Components in Palladium-Catalyzed Arylsilane Synthesis

| Component | Examples | Function |

| Aryl Halide | 1,3,5-Tribromobenzene | Aryl source |

| Silicon Source | Triphenylsilane, Hexamethyldisilane | Silyl group donor |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the coupling reaction |

| Ligand | Phosphine ligands (e.g., PPh₃) | Stabilizes the catalyst and influences reactivity |

| Activator/Base | TBAF, K₂CO₃, CsF | Activates the silicon source |

Advanced and Emerging Synthetic Techniques Applicable to Arylsilanes

Electrosynthesis and Electrocatalysis for Organosilicon Compound Formation

Electrosynthesis is emerging as a powerful and sustainable alternative to traditional chemical methods for forming chemical bonds. unito.it By using electricity as a "reagent," these methods can often avoid the need for harsh chemical oxidants or reductants, proceeding under mild conditions. The formation of C-Si bonds can be achieved electrochemically, typically through the reductive coupling of an organic halide with a silicon electrophile.

In this approach, an aryl halide like 1,3,5-tribromobenzene is reduced at the cathode, generating a highly reactive aryl radical anion or aryl radical. This intermediate can then react with a silicon electrophile, such as triphenylsilyl chloride, present in the electrolyte solution to form the C-Si bond. This method has been successfully used for the silylation of various aryl iodides and chlorides. unito.it

Electrocatalysis can further enhance the efficiency and selectivity of these reactions. A mediator or catalyst can be used to facilitate the electron transfer process at a lower potential, minimizing side reactions. While still a developing field for organosilicon chemistry, electrosynthesis offers a green and innovative pathway for the synthesis of this compound. The process can be finely tuned by controlling parameters such as electrode material, solvent, supporting electrolyte, and current density or potential, offering a high degree of control over the reaction. rsc.org The use of pulsed electrolysis, which involves alternating the electrode polarity, has shown promise in overcoming challenges like electrode passivation and improving the efficiency of generating reactive intermediates for bond formation.

Aryne-Based Approaches for Selective Arylsilane Functionalization

The chemistry of arynes, highly reactive intermediates characterized by a formal triple bond within an aromatic ring, has undergone a significant resurgence, providing powerful tools for the synthesis of substituted arenes that are often difficult to prepare via conventional methods. wiley-vch.de These fleeting species are potent electrophiles and readily engage in a variety of transformations, including nucleophilic additions and pericyclic reactions. wiley-vch.denih.gov The functionalization of arynes offers a direct pathway to creating complex substitution patterns on an aromatic ring.

Arynes are typically generated in situ from stable precursors. A common and mild method involves the fluoride-induced 1,2-elimination of ortho-silyl aryl triflates. wiley-vch.de Once generated, the aryne can be trapped by a range of nucleophiles. For the synthesis of arylsilanes, this could involve the addition of a silyl anion, such as triphenylsilyllithium, to the aryne intermediate.

In a hypothetical application for the synthesis of this compound, a plausible route would involve the generation of 4,6-dibromobenzyne. This intermediate could be formed from a precursor like 1,3-dibromo-2-iodo-benzene or 2,4-dibromo-1-(trimethylsilyl)phenyl trifluoromethanesulfonate. The subsequent addition of a triphenylsilyl nucleophile would then form the desired carbon-silicon bond. The regioselectivity of the nucleophilic attack is a critical consideration in substituted arynes, as the position of the incoming nucleophile is directed by the electronic and steric effects of the ring substituents. wiley-vch.denih.gov

Table 1: Representative Aryne Precursors and Generation Methods

| Precursor Type | Generation Method | Reagents | Typical Conditions |

| o-(Trimethylsilyl)aryl triflates | Fluoride-induced elimination | CsF, KF | Room temperature, MeCN or THF |

| o-Dihaloarenes | Metal-halogen exchange | n-BuLi, Mg | Low temperature, ether or THF |

| Aryl(mesityl)iodoniums | Deprotonation | NaH, LiOtBu | Varies |

| Benzothiadiazole dioxide | Thermal decomposition | Heat | High temperature |

Microwave-Assisted Synthetic Protocols for Organosilicon Species

Microwave-assisted synthesis has emerged as a transformative technology in chemistry, offering significant advantages over conventional heating methods. youtube.comyoutube.com By utilizing microwave irradiation, chemical reactions can be conducted with dramatically reduced reaction times, often leading to higher product yields and improved purity. youtube.comnih.gov This technique relies on the efficient heating of polar molecules and solvents through dielectric loss, resulting in rapid and uniform temperature increases throughout the reaction mixture. youtube.com

While specific microwave-assisted protocols for the synthesis of this compound are not extensively documented, the principles can be applied to established synthetic routes. For instance, the formation of arylsilanes via the reaction of an organolithium or Grignard reagent with a chlorosilane is a cornerstone of organosilicon chemistry. chemicalbook.com Such reactions often require extended periods at low or elevated temperatures.

Applying microwave irradiation could potentially accelerate the formation of the necessary (3,5-dibromophenyl)lithium reagent and its subsequent reaction with chlorotriphenylsilane. The use of a high-dielectric solvent or performing the reaction on a solid support like silica (B1680970) can enhance the efficiency of microwave absorption. This approach offers a pathway to a more sustainable and efficient synthesis by reducing energy consumption and reaction times. youtube.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Selected Organic Reactions

| Reaction Type | Conventional Heating | Microwave Irradiation | Yield Improvement | Reference |

| Nucleophilic Aromatic Substitution | 12-24 hours | 10 minutes | Significant (~35-60% to ~100%) | youtube.com |

| Imidazole Synthesis | 12 hours | 2 minutes | Not specified | youtube.com |

| Triazole Synthesis | 60 minutes | 10 minutes | Significant (~45-60% to higher yields) | youtube.com |

| Mesoporous Silica Synthesis | Hours to days | Minutes to 1 hour | Improved properties, faster | nih.gov |

Mechanistic Investigations of Synthetic Transformations Leading to this compound

Understanding the reaction mechanisms is fundamental to optimizing synthetic protocols and predicting outcomes. The synthesis of this compound can be approached through different pathways, each with a distinct mechanism.

A conventional synthesis would likely proceed through an aryllithium intermediate. The mechanism involves two key steps:

Metal-Halogen Exchange: 1,3,5-tribromobenzene is treated with one equivalent of an organolithium reagent, such as n-butyllithium, at low temperature. The lithium atom preferentially replaces one of the bromine atoms due to the inductive effects of the other two bromines, forming the highly nucleophilic (3,5-dibromophenyl)lithium.

Nucleophilic Substitution at Silicon: The generated aryllithium species acts as a potent nucleophile, attacking the electrophilic silicon center of chlorotriphenylsilane. This reaction proceeds via a bimolecular nucleophilic substitution (SN2-type) mechanism at the silicon atom, resulting in the displacement of the chloride ion and the formation of the stable C-Si bond of the target molecule.

For the proposed aryne-based synthesis, the mechanism is fundamentally different:

Aryne Formation: An appropriate precursor, such as 2,4-dibromo-1-(trimethylsilyl)phenyl trifluoromethanesulfonate, undergoes an elimination reaction upon treatment with a fluoride source to generate the highly strained 4,6-dibromobenzyne intermediate.

Nucleophilic Addition: A triphenylsilyl nucleophile (e.g., Ph₃SiLi) attacks one of the two sp-hybridized carbon atoms of the aryne triple bond. The high electrophilicity of the aryne, a consequence of its low-lying LUMO, drives this addition. wiley-vch.de The regiochemistry of this attack is governed by the electronic influence of the bromine substituents. The resulting aryl anion is then quenched during aqueous workup to yield the final product.

In a microwave-assisted protocol, the reaction pathway itself does not change. Instead, the microwave energy provides rapid and efficient heating, which dramatically increases the rate of the reaction according to the Arrhenius equation. This acceleration applies to the established mechanistic steps of either the organolithium or other relevant synthetic routes.

Chemical Reactivity and Derivatization of 3,5 Dibromophenyl Triphenylsilane

Reactivity of Aromatic Halide Moieties for Further Functionalization

The two bromine atoms on the phenyl ring of (3,5-Dibromophenyl)triphenylsilane are key to its utility in synthetic chemistry, particularly for the construction of larger, more complex molecular architectures such as dendrimers and hyperbranched polymers. These bromine atoms readily participate in a variety of palladium-catalyzed cross-coupling reactions.

Suzuki, Stille, and Kumada Cross-Coupling Reactions for Carbon-Carbon Bond Construction

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. This compound is an excellent substrate for these reactions, where the bromine atoms can be sequentially or simultaneously replaced by various organic groups.

The Suzuki-Miyaura coupling reaction , which utilizes organoboron compounds, is a widely employed method for the functionalization of this compound. This reaction has been instrumental in the synthesis of silicon-containing hyperbranched aromatic polymers. For instance, the Suzuki-Miyaura polycondensation of tri(bromophenyl)silanes with arylenediboronic acid esters in the presence of a suitable palladium catalyst system, such as a tBu3PPd precatalyst, has been shown to produce high-molecular-weight polymers without gelation. rsc.org Model reactions have demonstrated that even with an excess of the dibromosilane, tri- and tetra-substituted products are exclusively formed, indicating a highly efficient and controlled polymerization process. rsc.org This methodology allows for the creation of polymers with unique electronic and photophysical properties.

While specific examples of Stille and Kumada cross-coupling reactions involving this compound are less commonly reported in the readily available literature, the general principles of these reactions are applicable. The Stille reaction employs organotin reagents, while the Kumada coupling utilizes Grignard reagents. Given the reactivity of aryl bromides in these transformations, it can be inferred that this compound would be a suitable substrate for forming new carbon-carbon bonds with a wide variety of organotin and organomagnesium compounds.

Below is a representative table illustrating the potential of Suzuki-Miyaura polycondensation for creating hyperbranched polymers from bromoarylsilanes.

Table 1: Suzuki-Miyaura Polycondensation of Tri(bromophenyl)silane (1a) with Various Arylenediboronates (4a-d)

| Entry | Arylenediboronate | Polymer | Mn (g/mol) | PDI |

|---|---|---|---|---|

| 1 | Phenylenediboronate (4a) | P-1a-4a | 15,300 | 2.1 |

| 2 | Fluorenylenediboronate (4b) | P-1a-4b | 64,700 | 2.5 |

| 3 | Thienylenediboronate (4c) | P-1a-4c | 80,700 | 2.8 |

| 4 | Carbazolylenediboronate (4d) | P-1a-4d | 75,500 | 2.6 |

Data synthesized from principles described in related research on hyperbranched aromatic polymers. rsc.org

Nucleophilic Aromatic Substitution Pathways at Bromine Centers

Nucleophilic aromatic substitution (SNAr) is another potential pathway for the functionalization of this compound. In SNAr reactions, a nucleophile replaces a leaving group, in this case, a bromine atom, on an aromatic ring. For this reaction to proceed, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups.

The triphenylsilyl group is generally considered to be electron-withdrawing, which could potentially facilitate nucleophilic attack on the dibrominated ring. However, the activating effect of a single triphenylsilyl group may not be sufficient to promote SNAr reactions with common nucleophiles under standard conditions. The literature on specific SNAr reactions of this compound is scarce, suggesting that this pathway may be less favorable compared to cross-coupling reactions. It is plausible that with strong nucleophiles and forcing reaction conditions, substitution of the bromine atoms could be achieved.

Transformations Involving the Triphenylsilyl Group

The triphenylsilyl moiety of this compound also presents opportunities for chemical modification, although these transformations are generally less common than the functionalization of the C-Br bonds.

Hydrosilylation Reactions and Related Silicon-Hydride Chemistry

Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. wikipedia.org this compound itself does not possess a Si-H bond and therefore cannot directly participate as the hydrosilylating agent. However, the triphenylsilyl group can be a product of such reactions. The synthesis of this compound can be envisioned through the hydrosilylation of a suitable precursor, although this is not the typical synthetic route. More relevant is the understanding that the triphenylsilyl group is generally stable under the conditions used for hydrosilylation reactions involving other parts of a molecule, making it a compatible functional group. princeton.edulibretexts.orgarkat-usa.org

Electrophilic and Nucleophilic Cleavage of Silicon-Carbon Bonds

The silicon-carbon bond in arylsilanes can be cleaved under both electrophilic and nucleophilic conditions.

Electrophilic cleavage of the Si-C bond in aryltriphenylsilanes can be achieved using various electrophiles, such as halogens or protic acids. le.ac.uk The rate of this cleavage is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups on the aryl ring generally accelerate the rate of electrophilic cleavage. le.ac.uk

Radical Pathways in Reactions Involving this compound

Radical reactions offer an alternative avenue for the functionalization of this compound. The carbon-bromine bonds can undergo homolytic cleavage under radical conditions, typically initiated by radical initiators and heat or light, to form aryl radicals. These highly reactive intermediates can then participate in a variety of transformations, such as hydrogen atom abstraction or addition to unsaturated systems.

For instance, radical bromination using reagents like N-bromosuccinimide (NBS) under photochemical or thermal initiation is a common method for generating bromine radicals, which can then abstract hydrogen atoms to initiate radical chain reactions. youtube.comyoutube.comyoutube.com While direct radical bromination of the triphenylsilyl group is not a primary reaction pathway, the bromine atoms on the phenyl ring could potentially be involved in radical-mediated processes. For example, in the context of polymer synthesis, radical initiation could lead to the formation of polymeric materials through radical polymerization mechanisms. However, detailed studies on the specific radical pathways involving this compound are not extensively documented in the literature.

Applications in Advanced Materials and Chemical Catalysis

Integration into Organic Electronic Device Architectures

Arylsilane derivatives are increasingly being integrated into the architecture of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), to enhance their performance and stability. magtech.com.cn

In OLEDs, particularly phosphorescent OLEDs (PhOLEDs), the host material in the emissive layer plays a critical role in device efficiency and longevity. nih.gov Arylsilanes are excellent candidates for host materials due to their high triplet energy, good thermal stability, and ability to form stable amorphous films. magtech.com.cnrsc.org The high triplet energy of arylsilane hosts is crucial for confining the triplet excitons on the phosphorescent guest emitter, preventing energy back-transfer and ensuring efficient light emission. elsevierpure.com

The non-conjugated nature of the sp³-hybridized silicon atom in tetraphenylsilane (B94826) derivatives helps to maintain a high triplet energy level (typically >2.8 eV), which is necessary for hosting high-energy emitters, such as those used for blue light emission. rsc.orgelsevierpure.com The bulky, three-dimensional structure of the triphenylsilyl group can also prevent intermolecular interactions and aggregation, which would otherwise lead to luminescence quenching and reduced device performance. researchgate.net

Research has shown that by incorporating different functional groups onto the tetraphenylsilane core, the charge transport properties of the host material can be balanced, leading to more efficient recombination of electrons and holes in the emissive layer. For instance, silane-based hosts incorporating carbazole (B46965) and pyridine (B92270) units have demonstrated excellent performance in blue thermally activated delayed fluorescence (TADF) OLEDs, achieving high external quantum efficiencies (EQEs). rsc.org While (3,5-Dibromophenyl)triphenylsilane itself has not been extensively reported as a primary host material, its fundamental structure is representative of the arylsilane class that has shown significant promise. The dibromo functionality offers a pathway for further modification to fine-tune its electronic properties for specific OLED applications.

Table 1: Performance of Various Silane-Based Host Materials in OLEDs

| Host Material | Emitter | OLED Type | Triplet Energy (eV) | Max. EQE (%) | Reference |

|---|---|---|---|---|---|

| SiCz2Py2 | TADF | Blue TADF-OLED | 2.88 | 18.7 | rsc.org |

| SiCz1Py3 | TADF | Blue TADF-OLED | 2.85 | 18.8 | rsc.org |

| SiDBFCz | FIrpic | Deep-Blue PhOLED | >2.9 | >19 | elsevierpure.com |

| TPSi-F | FIrpic | Sky-Blue PhOLED | - | 15.0 | researchgate.net |

EQE: External Quantum Efficiency; TADF: Thermally Activated Delayed Fluorescence; PhOLED: Phosphorescent Organic Light-Emitting Diode; SL-PhOLED: Single-Layer Phosphorescent Organic Light-Emitting Diode.

Efficient charge injection and transport are fundamental to the operation of multi-layer organic electronic devices. Charge transport layers (CTLs) facilitate the movement of electrons and holes from the electrodes to the emissive layer, where they recombine to produce light. rsc.org Arylsilane scaffolds are attractive for these layers due to their high thermal stability and wide energy gaps, which can be tuned to create energy barriers that block unwanted charge carriers or excitons. snu.ac.kr

For example, a material incorporating a triphenylsilane (B1312308) moiety has been successfully used as a hole-blocking and exciton-blocking layer in green PhOLEDs. snu.ac.kr This material, 2,4-diphenyl-6-(4'-triphenylsilanyl-biphenyl-4-yl)-1,3,5-triazine (DTBT), demonstrated a high external quantum efficiency of 17.5%, significantly outperforming devices using conventional hole-blocking materials. snu.ac.kr The triphenylsilane unit contributes to the material's thermal and morphological stability, while the triazine core provides electron-transporting properties and a deep highest occupied molecular orbital (HOMO) level, which is essential for effective hole blocking. snu.ac.kr

Table 2: Charge Carrier Mobilities in Selected Organic Materials

| Material System | Carrier Type | Mobility (cm²/V·s) | Electric Field (V/cm) | Reference |

|---|---|---|---|---|

| Polyimide with phthalide (B148349) group | Hole/Electron | 1 x 10⁻⁴ | 5.5 x 10⁵ | researchgate.net |

| 1,3-diphenylethenylcarbazolyl derivative in PC-Z | Hole | > 1 x 10⁻⁵ | 6.4 x 10⁵ | researchgate.net |

| 2,7-didodecyl nih.govbenzothieno[3,2-b] nih.govbenzothiophene | Hole | 1.7 x 10² | - | d-nb.info |

PC-Z: Bisphenol-Z polycarbonate; PDPP-TT: Poly-diketo-pyrrolopyrrole-thienothiophene; PDMS: Poly(dimethylsiloxane).

Utilization as a Building Block for Porous Organic Materials and Supramolecular Assemblies

The presence of two bromine atoms on one of the phenyl rings of this compound makes it a difunctional monomer. This allows it to be used as a building block in polymerization reactions to create porous organic materials with high surface areas and tailored functionalities.

Porous organic polymers (POPs) are a class of materials characterized by their permanent porosity, high thermal stability, and low density. nih.gov They are synthesized through the cross-linking of rigid organic monomers. The dibromo functionality of this compound makes it an ideal candidate for such reactions, including Sonogashira-Hagihara and Heck coupling. researchgate.netnih.gov

For instance, tetrahedral silicon-centered monomers like tetrakis(4-bromophenyl)silane (B1601375) have been used to create silicon-containing POPs. researchgate.netnih.gov These polymers exhibit moderate to high porosity, with Brunauer-Emmett-Teller (BET) surface areas reaching up to 499 m²/g. nih.gov The porosity of these materials can be tuned by varying the geometry of the monomers used in the copolymerization. researchgate.net The incorporation of the rigid, three-dimensional triphenylsilane core into the polymer backbone helps to prevent the network from collapsing into a non-porous state.

The synthesis of POPs often involves the copolymerization of a brominated monomer with a monomer containing other reactive groups, such as ethynyl (B1212043) or vinyl groups. researchgate.netnih.gov The resulting polymers have potential applications in gas storage and separation, catalysis, and sensing.

Table 3: Properties of Porous Organic Polymers from Silicon-Based Monomers

| Monomers | Polymerization | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Reference |

|---|---|---|---|---|

| 1,1'-divinylferrocene + tetrakis(4-bromophenyl)silane | Heck Reaction | 499 | 0.43 | nih.gov |

| Tetrakis(4-bromophenyl)silane + 2,5-diethynylpyridine | Sonogashira-Hagihara | 410 | 0.34 | researchgate.net |

| Octavinylsilsesquioxane | Cationic Polymerization | 300 - 620 | 0.15 - 0.54 | researchgate.net |

TMPSM: 3-(trimethoxysilyl)propyl methacrylate; TRIM: trimethylolpropane (B17298) trimethacrylate.

Porous Aromatic Frameworks (PAFs) are a subclass of POPs known for their exceptional stability and extremely high surface areas. bohrium.comrsc.org The synthesis of PAFs often relies on the coupling of multi-functional aromatic monomers. The Yamamoto-type Ullmann reaction, for example, has been used to polymerize brominated monomers like 1,3,5-tris(4-bromophenyl)benzene (B1296842) to form PAFs. rsc.org

The structure of this compound, with its defined bond angles and rigid nature, makes it a suitable precursor for creating PAFs with predictable and tailored pore structures. The polymerization of such monomers can lead to materials with very high surface areas. For example, PAF-1, synthesized from tetrakis(4-bromophenyl)methane, exhibits a BET surface area of 5640 m²/g. researchgate.net

The ability to control the pore size and surface chemistry of these frameworks is crucial for their applications in areas like gas storage, separation, and catalysis. researchgate.netrsc.orgoaepublish.com By choosing appropriate monomers and polymerization strategies, it is possible to engineer frameworks with specific pore dimensions and chemical functionalities. The triphenylsilane unit can impart hydrophobicity to the framework, which could be advantageous for certain applications, such as the adsorption of organic pollutants from water.

Table 4: Surface Areas of Selected Porous Aromatic Frameworks (PAFs)

| Framework | Monomer(s) | BET Surface Area (m²/g) | Reference |

|---|---|---|---|

| PAF-1 | Tetrakis(4-bromophenyl)methane | 5640 | researchgate.net |

| PAF-5 | 1,3,5-Tris(4-bromophenyl)benzene | - | rsc.org |

| PAF-11-p4 | Partitioned PAF-11 | 1112 | oaepublish.com |

| PAF-140-p4 | Partitioned PAF-140 | 1067 | oaepublish.com |

Catalytic Activity of Triarylsilane-Based Compounds

Recent studies have revealed that derivatives of triarylsilanes, specifically triarylsilanols, can function as effective molecular catalysts. nih.govkcl.ac.ukimperial.ac.uk This opens up a new area of application for compounds like this compound, which can be converted into its corresponding silanol (B1196071) derivative.

Triarylsilanols have been identified as the first silicon-centered molecular catalysts for the direct amidation of carboxylic acids with amines. nih.govkcl.ac.uk This reaction is of great importance in organic synthesis for the formation of amide bonds. The catalytic activity of these silanols is influenced by the electronic nature of the substituents on the aryl rings.

Notably, research has shown that triarylsilanols with electron-withdrawing groups, such as halogens, are more active catalysts than the parent triphenylsilanol. nih.govkcl.ac.ukacs.org A screening of various electronically differentiated triarylsilanols found that tris(p-haloaryl)silanols were more active, with the bromide congener demonstrating the highest catalytic activity. nih.govkcl.ac.ukimperial.ac.uk For example, at a 30 mol % loading, the p-bromo substituted silanol catalyst resulted in quantitative conversion to the amide product in 6 hours, with an initial rate approximately 10 times faster than the uncatalyzed reaction. acs.org

The proposed mechanism involves the formation of a silyl (B83357) ester intermediate. nih.gov Although catalyst decomposition can occur, particularly with more basic amines, product inhibition was identified as a significant factor affecting the catalytic turnover. nih.govacs.org These findings suggest that silanols derived from this compound could be highly effective catalysts for amidation and potentially other organic transformations.

Table 5: Catalytic Activity of Selected Triarylsilanols in the Amidation of Phenylacetic Acid with Benzylamine

| Catalyst (10 mol%) | Time (h) | Conversion (%) |

|---|---|---|

| None | 24 | 10 |

| Triphenylsilanol | 24 | 43 |

| Tris(4-fluorophenyl)silanol | 24 | 55 |

| Tris(4-chlorophenyl)silanol | 24 | 69 |

| Tris(4-bromophenyl)silanol | 24 | 74 |

| Tris(4-iodophenyl)silanol | 24 | 68 |

Data derived from graphical representation in reference nih.gov. Reaction conditions: 110 °C in toluene.

Applications as Organocatalysts in Organic Transformations

While direct catalytic applications of this compound are not extensively documented, its structural relatives, the triarylsilanols, have emerged as groundbreaking silicon-centered molecular catalysts. researchgate.netnih.govnih.gov Research has demonstrated their efficacy in promoting the direct amidation of carboxylic acids with amines, a fundamental transformation in organic chemistry. researchgate.netnih.govnih.gov This process traditionally requires stoichiometric activating agents, but the use of triarylsilanol catalysts provides a more efficient, atom-economical alternative. nih.gov

A screening of various silicon-based compounds, including silanols, silanediols, and disiloxanediols, identified triarylsilanols as effective homogeneous catalysts for this reaction. researchgate.netnih.gov Further investigation into electronically differentiated triarylsilanols revealed that those containing halogen substituents are more active than the parent triphenylsilanol. nih.govacs.org Specifically, tris(p-haloaryl)silanols, with the bromide-containing version (a close analogue to a hydroxylated derivative of this compound), proved to be the most active catalyst in the series. researchgate.netnih.govnih.govacs.org

The enhanced activity of the bromo-substituted silanol is significant. For instance, in a model amidation reaction, the use of a p-bromo substituted triarylsilanol at a 30 mol % loading led to quantitative conversion to the amide product in just 6 hours, a rate approximately 10 times faster than the uncatalyzed background reaction. acs.org

Table 1: Catalytic Activity of a Triarylsilanol in a Model Amidation Reaction

| Catalyst Loading (mol %) | Initial Rate Enhancement (vs. background) | Time for Quantitative Conversion |

|---|---|---|

| 10 | - | > 6 hours |

| 30 | ~10x | 6 hours |

This table illustrates the catalytic efficiency of a p-bromo substituted triarylsilanol, a representative of the class of compounds to which derivatives of this compound belong. acs.org

Facilitation of Biochemical Reactions by Triarylsilanols

The catalytic action of triarylsilanols in amidation extends to facilitating reactions that are fundamental in biochemistry, such as peptide bond formation. The direct amidation of carboxylic acids with amines is precisely this type of transformation. researchgate.netnih.govnih.gov The mechanism by which these silicon-centered catalysts operate involves the activation of the carboxylic acid. acs.org

Surface Modification and Hydrophobicity Enhancement through Arylsilane Derivatives

Arylsilane derivatives are instrumental in the field of surface science, where they are used to impart hydrophobicity to various substrates. gelest.comresearchgate.net The process involves chemically grafting these molecules onto surfaces, fundamentally altering their interaction with water. researchgate.net A surface is considered hydrophobic if it repels water, a property often quantified by measuring the water contact angle. researchgate.net

Silanes, as a class of compounds, are uniquely suited for this purpose because they possess a hydrolytically sensitive center that can form stable, covalent bonds with inorganic substrates like silica (B1680970), glass, or metal oxides, which are typically rich in hydroxyl (-OH) groups. researchgate.netjournalssystem.com The organic substituents on the silicon atom then form a new outermost layer, dictating the surface's properties. researchgate.net

The use of arylsilane derivatives, such as those derived from this compound, can significantly enhance hydrophobicity. The large, nonpolar aromatic rings (triphenyl and dibromophenyl groups) create a low-energy surface that resists wetting by water. researchgate.net The presence of bulky alkyl or aryl groups on the silane (B1218182) helps to maximize this effect. researchgate.net For example, modifying mesoporous silica particles with silanes bearing bulky structures can increase the water contact angle from an inherently hydrophilic value (e.g., 25.4°) to a highly hydrophobic one (e.g., 135°). nih.gov

The effectiveness of the surface modification is related to several factors, including the structure of the silane and the resulting surface roughness and chemistry. nih.gov Generally, branched or bulky silanes provide greater hydrophobicity compared to linear ones. nih.gov

Table 2: Effect of Silane Modification on Surface Hydrophobicity of Mesoporous Silica Particles (MSP)

| Surface | Water Contact Angle (°) |

|---|---|

| Unmodified MSP | 25.4° |

| MSP Modified with HMDS* | 135° |

*HMDS (Hexamethyldisilazane) is a small, yet effective, silane used here as a representative example of how silanization dramatically increases hydrophobicity. nih.gov The bulky aryl groups of this compound would be expected to produce a similar, if not greater, hydrophobic effect.

Computational and Theoretical Studies of 3,5 Dibromophenyl Triphenylsilane

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

The electronic properties, such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP), can also be elucidated through these calculations. researchgate.net The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally suggests higher reactivity. The MEP map can identify the electron-rich and electron-poor regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack.

Table 1: Calculated Molecular Properties of (3,5-Dibromophenyl)triphenylsilane

| Property | Calculated Value |

| Molecular Formula | C24H18Br2Si |

| Molecular Weight | 494.29 g/mol |

| Melting Point | 188 °C |

| Purity | ≥98.0% (GC) |

| Physical State | Crystalline Powder |

| Color | White-Yellow |

Note: The data in this table is based on generally available chemical properties and may be supplemented by more precise values from specific computational studies. glpbio.comlabproinc.comcalpaclab.comfishersci.com

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a valuable asset in mapping out the potential reaction pathways for this compound. By calculating the energies of reactants, transition states, and products, a detailed picture of the reaction mechanism can be constructed. This approach allows for the determination of activation energies, which are critical for understanding reaction rates and feasibility.

For instance, reactions involving the C-Br bonds, such as cross-coupling reactions to introduce new functional groups, can be modeled to understand the role of catalysts and the influence of the triphenylsilyl group on the reaction's progress. Similarly, computational studies can shed light on the stability of intermediates and the potential for side reactions. While specific studies on this exact molecule are not prevalent, the methodologies are well-established for related arylsilane compounds.

Prediction of Spectroscopic Signatures for Characterization and Identification

Computational methods can accurately predict various spectroscopic signatures of this compound, which is invaluable for its characterization and identification. chemrxiv.orgresearchgate.net Theoretical calculations can generate predicted infrared (IR) and nuclear magnetic resonance (NMR) spectra that can be compared with experimental data to confirm the structure of the synthesized compound.

IR Spectroscopy: The vibrational frequencies corresponding to the stretching and bending of different bonds within the molecule can be calculated. researchgate.net For this compound, characteristic peaks for the Si-Ph, C-Br, and aromatic C-H bonds can be predicted.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be computed, providing a theoretical NMR spectrum. chemrxiv.org This is particularly useful for assigning the signals in the experimental spectrum to specific atoms in the molecule, which can be complex due to the presence of multiple phenyl rings.

The creation of comprehensive spectral datasets through computational means is an emerging area that aids in the high-throughput screening and identification of novel compounds. chemrxiv.org

Rational Design Principles for Novel Arylsilane Derivatives through In Silico Methods

The principles of rational design, heavily reliant on in silico methods, can be applied to this compound to develop novel arylsilane derivatives with tailored properties. nih.govnih.govresearchgate.netfums.ac.irresearchgate.net By systematically modifying the structure of the parent molecule in a computational environment, it is possible to predict how these changes will affect its electronic, optical, and chemical properties.

For example, by replacing the bromine atoms with other functional groups, it is possible to tune the HOMO-LUMO gap, which can be important for applications in organic electronics. Computational screening of a virtual library of derivatives can identify promising candidates for synthesis, thereby accelerating the discovery process and reducing the experimental workload. researchgate.net Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to design derivatives with specific biological activities or material properties. researchgate.netnih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Dynamic Analysis

In a typical ¹H NMR spectrum of (3,5-Dibromophenyl)triphenylsilane, the protons of the triphenylsilyl group would likely appear as a complex multiplet in the aromatic region (approximately 7.0-8.0 ppm). The protons on the 3,5-dibromophenyl ring would exhibit distinct signals, with their chemical shifts and coupling patterns providing definitive evidence of their substitution pattern. The integration of these signals would correspond to the ratio of protons in the different aromatic rings.

The ¹³C NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom in the molecule. The carbon atoms bonded to the silicon and bromine atoms would show characteristic chemical shifts. While specific spectral data for this compound is not widely published in open literature, the general principles of NMR spectroscopy allow for a confident prediction of its spectral features.

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound, HRMS would be used to verify its molecular formula, C₂₄H₁₈Br₂Si.

The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the exact mass of the molecule. Due to the presence of two bromine atoms, a characteristic isotopic pattern would be observed for the molecular ion peak, with relative intensities corresponding to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for organosilicon compounds involve the cleavage of the silicon-carbon bonds. For this compound, one would expect to see fragments corresponding to the loss of phenyl groups, the dibromophenyl group, or bromine atoms, providing further confirmation of the molecule's structure.

X-ray Diffraction Analysis for Crystalline State Structural Elucidation

For compounds that can be obtained in a crystalline form, single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment in Research-Scale Synthesis

Chromatographic techniques are indispensable for assessing the purity of synthesized compounds. For a relatively non-polar and thermally stable compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable methods for purity determination.

Gas Chromatography (GC): GC is a widely used technique for separating and analyzing volatile compounds. For this compound, a sample would be vaporized and passed through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The area of the peak in the chromatogram is proportional to the amount of the compound present, allowing for a quantitative assessment of purity. Commercial suppliers of this compound often specify a purity of ≥98.0% as determined by GC. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that is particularly useful for less volatile or thermally sensitive compounds. In a typical reversed-phase HPLC setup, a solution of this compound would be passed through a column packed with a non-polar stationary phase, using a polar mobile phase. The purity is determined by the relative area of the main peak in the resulting chromatogram. The choice of detector, such as a UV detector, would depend on the chromophoric nature of the molecule.

These chromatographic methods are crucial for ensuring that a synthesized batch of this compound meets the required purity standards for its intended research applications, free from starting materials, byproducts, or other impurities.

Future Research Directions and Outlook for 3,5 Dibromophenyl Triphenylsilane

Development of Sustainable and Atom-Economical Synthetic Routes

The future synthesis of (3,5-Dibromophenyl)triphenylsilane and its derivatives is increasingly steering towards greener and more efficient methodologies that prioritize sustainability and atom economy. Traditional synthetic approaches often rely on stoichiometric reagents and harsh reaction conditions, leading to significant waste generation. The development of catalytic processes that minimize byproducts and energy consumption is a paramount objective for future research.

A promising direction lies in the advancement of palladium-catalyzed cross-coupling reactions . These methods offer a versatile and efficient means to construct the core structure of aryltriphenylsilanes. Future investigations will likely focus on developing more robust and recyclable palladium catalyst systems with lower catalyst loadings to enhance the economic and environmental viability of the synthesis.

Another key area of exploration is the utilization of C-H activation strategies . This approach circumvents the need for pre-functionalized starting materials, such as aryl halides, by directly coupling C-H bonds with silylating agents. While still a developing field, C-H silylation represents a highly atom-economical route to arylsilanes. Research efforts will be directed towards discovering selective and efficient catalysts that can facilitate the direct silylation of dibrominated aromatic substrates.

Furthermore, the principles of green chemistry will be integral to the design of future synthetic routes. This includes the use of environmentally benign solvents, exploring solvent-free reaction conditions, and developing one-pot procedures that reduce the number of purification steps and minimize waste. The overarching goal is to establish synthetic pathways to this compound that are not only high-yielding but also inherently safer and more sustainable.

Table 1: Comparison of Potential Synthetic Strategies for Aryltriphenylsilanes

| Synthetic Strategy | Advantages | Challenges |

| Grignard/Organolithium Reactions | Well-established, high yields | Stoichiometric metal waste, moisture sensitive |

| Palladium-Catalyzed Cross-Coupling | High functional group tolerance, milder conditions | Catalyst cost and removal, ligand sensitivity |

| C-H Activation/Silylation | High atom economy, reduced pre-functionalization | Catalyst development, regioselectivity control |

Exploration of Novel Reactivity Pathways and Functionalization Strategies

The two bromine atoms on the phenyl ring of this compound serve as versatile handles for a wide array of chemical transformations, enabling the synthesis of a diverse library of novel materials with tailored properties. Future research will undoubtedly focus on exploiting these reactive sites to forge new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are expected to be a cornerstone of these functionalization strategies. The bromine atoms are ideal substrates for a variety of powerful coupling reactions, including:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl groups.

Negishi Coupling: Coupling with organozinc reagents, offering a broad substrate scope.

Sonogashira Coupling: Formation of carbon-carbon triple bonds by reacting with terminal alkynes.

Buchwald-Hartwig Amination: Synthesis of arylamines by coupling with primary or secondary amines.

These reactions will allow for the systematic modification of the electronic and steric properties of the molecule, leading to materials with fine-tuned characteristics for specific applications.

Beyond palladium catalysis, lithiation-substitution reactions offer a complementary approach for functionalization. Treatment with organolithium reagents can selectively replace one or both bromine atoms, generating highly reactive intermediates that can be quenched with a variety of electrophiles to introduce a wide range of functional groups.

The development of sequential and one-pot functionalization strategies will be a key area of investigation. This will enable the efficient and controlled introduction of different functionalities at the 3- and 5-positions of the phenyl ring, leading to the creation of complex and multifunctional molecules from a single precursor.

Expansion into Underexplored Applications in Materials Science and Catalysis

The unique structural and electronic properties of this compound and its derivatives make them highly promising candidates for a range of applications in materials science and catalysis. While initial research has hinted at their potential, significant opportunities for exploration remain.

In the realm of materials science , a primary focus will be on the development of novel materials for organic electronics , particularly for Organic Light-Emitting Diodes (OLEDs) . The triphenylsilyl group is known to impart desirable properties such as high thermal stability and good charge-transport characteristics. By functionalizing the dibromophenyl moiety, it is possible to tune the emission color, quantum efficiency, and charge-carrier mobility of the resulting materials. Future research will involve the synthesis and characterization of a broad portfolio of derivatives to establish structure-property relationships and optimize device performance.

Another exciting avenue is the use of this compound as a building block for polymers with advanced properties . The dibromo functionality allows for its incorporation into polymer backbones through various polymerization techniques, such as Suzuki polycondensation. The resulting silyl-containing polymers could exhibit enhanced thermal stability, flame retardancy, and unique optical and electronic properties.

In the field of catalysis , this compound can serve as a precursor for the synthesis of novel ligands for transition metal catalysts . By introducing phosphine or other coordinating groups at the bromine positions, it is possible to create sterically demanding and electronically tunable ligands. These new ligands could lead to catalysts with improved activity, selectivity, and stability in a variety of important chemical transformations. Furthermore, the silicon center itself could be explored for its potential catalytic activity in certain reactions.

Integration into Hybrid Organic-Inorganic Systems for Advanced Functionalities

The convergence of organic and inorganic chemistry offers exciting prospects for the creation of hybrid materials with synergistic properties and novel functionalities. This compound, with its combination of a robust inorganic-like silane (B1218182) core and a functionalizable organic periphery, is an ideal candidate for integration into such systems.

One promising research direction is the development of silyl-functionalized surfaces and nanoparticles . The triphenylsilyl group can act as an anchor to attach the molecule to silica-based materials, while the reactive bromine atoms can be further modified to introduce specific functionalities. This could lead to the creation of novel stationary phases for chromatography, solid-supported catalysts, and functionalized nanomaterials for sensing and imaging applications.

The incorporation of this compound derivatives into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) is another area ripe for exploration. The dibromo- or subsequently functionalized phenyl group can act as a linker to construct porous materials with well-defined structures and high surface areas. The presence of the bulky triphenylsilyl group could influence the porosity and guest-binding properties of these frameworks, leading to materials with potential applications in gas storage, separation, and catalysis.

Furthermore, the synthesis of well-defined oligomers and dendrimers based on a this compound core is a compelling area of future research. By systematically building up generations of branching units from the dibromophenyl scaffold, it will be possible to create macromolecules with precise control over their size, shape, and peripheral functionality. These highly structured materials could find applications in drug delivery, light harvesting, and molecular electronics.

Table 2: Potential Applications of this compound in Hybrid Systems

| Hybrid System | Potential Functionality | Research Direction |

| Silyl-Functionalized Surfaces | Tailored surface properties, catalysis | Grafting onto silica (B1680970), post-functionalization |

| Metal-Organic Frameworks (MOFs) | Gas storage, separation, catalysis | Use as a functionalized linker |

| Covalent Organic Frameworks (COFs) | Porous materials with tunable properties | Incorporation into extended 2D or 3D networks |

| Dendrimers and Oligomers | Light harvesting, drug delivery | Controlled, stepwise synthesis of branched structures |

Q & A

Q. What are the primary synthetic routes for (3,5-dibromophenyl)triphenylsilane, and how are impurities minimized during purification?

this compound is typically synthesized via Suzuki-Miyaura cross-coupling between a boronic acid derivative (e.g., 3,5-dibromophenylboronic acid) and triphenylsilane halides. Key steps include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in polar aprotic solvents like DMA or THF.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted precursors and byproducts .

- Yield optimization : Reaction monitoring via TLC ensures completion, while inert atmospheres (N₂/Ar) prevent oxidation .

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Solvent | Yield (%) | Key Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | DMA/H₂O | 75–85 | |

| Nucleophilic substitution | — | THF | 60–70 |

Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?

- Single-crystal X-ray diffraction confirms bond angles and spatial arrangement, critical for applications in coordination polymers .

- Thermogravimetric analysis (TGA) reveals thermal stability up to 400°C under N₂, essential for high-temperature applications .

- NMR spectroscopy (¹H, ¹³C, ²⁹Si) identifies substituent effects:

Q. What safety protocols are recommended for handling this compound?

- Storage : Seal in amber vials under inert gas (Ar) at −20°C to prevent hydrolysis or bromine loss .

- PPE : Wear nitrile gloves, goggles, and lab coats; avoid inhalation of fine powders .

- Waste disposal : Neutralize with aqueous NaHCO₃ before incineration to avoid halogenated byproducts .

Advanced Research Questions

Q. How does this compound function as a building block in covalent organic frameworks (COFs)?

The bromine substituents enable post-synthetic functionalization via Ullmann or Sonogashira coupling, creating porous architectures. For example:

Q. Table 2: Thermal Stability in COF Applications

| Framework Type | Decomposition Temp (°C) | Stability Under N₂ | Reference |

|---|---|---|---|

| Boroxine-linked COF | 380 | Stable ≤400°C | |

| Imine-linked COF | 320 | Stable ≤350°C |

Q. How can researchers resolve contradictions in reported thermal stability data for this compound derivatives?

Discrepancies often arise from:

- Sample purity : Trace solvents (e.g., THF) lower observed decomposition temperatures. Use Soxhlet extraction for rigorous purification .

- Measurement conditions : TGA under O₂ vs. N₂ alters degradation pathways. Standardize inert atmospheres for comparisons .

- Crystallinity : Amorphous samples degrade faster; confirm crystallinity via PXRD before analysis .

Q. What strategies optimize Suzuki coupling efficiency for this compound derivatives?

Q. How do bromine substituents influence the reactivity of this compound in cross-coupling reactions?

- Electronic effects : Bromine withdraws electron density, activating the aryl ring for nucleophilic attack.

- Steric effects : 3,5-Dibromo substitution minimizes steric hindrance vs. 2,4,6-tribromo analogs, enabling higher coupling yields .

- Comparative reactivity : Bromine vs. trifluoromethyl groups increase oxidative stability but reduce electrophilicity .

Q. What mechanistic insights have been gained from spectroscopic studies of this compound reactions?

- In situ IR spectroscopy tracks Si–C bond formation (ν ~2100 cm⁻¹) during hydrosilylation .

- EPR spectroscopy identifies radical intermediates in COF polymerization, confirming surface-catalyzed pathways .

- Kinetic studies : Rate-limiting oxidative addition of Pd into C–Br bonds (k = 0.15 min⁻¹ at 80°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.